molecular formula C7H9Cl2F2N3 B1382377 4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride CAS No. 1803588-95-5

4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride

Cat. No.: B1382377
CAS No.: 1803588-95-5
M. Wt: 244.07 g/mol
InChI Key: SJSBVTOJEDCUPZ-UHFFFAOYSA-N
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Description

“4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride” is a chemical compound with the CAS Number: 1803588-95-5 . It has a molecular weight of 207.61 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7F2N3.ClH/c8-4-1-3 (7 (11)12)2-5 (9)6 (4)10;/h1-2H,10H2, (H3,11,12);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a salt .

Scientific Research Applications

Synthesis and Material Properties

  • Polyimide Synthesis : A study by Yang and Hsiao (2004) detailed the synthesis of fluorinated polyimides using a novel fluorinated diamine monomer. These polymers demonstrated excellent solubility, strong tensile strength, and high thermal stability (Yang & Hsiao, 2004).

  • PET Probe Synthesis for Imaging : Huang, Gillies, and Tian (2015) synthesized [(18)F] 4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L), a potential PET probe for imaging indoleamine 2,3-dioxygenase 1 (IDO1) expression (Huang, Gillies, & Tian, 2015).

  • Electrochemical Applications : Verma, Quraishi, and Singh (2015) explored the use of 2-aminobenzene-1,3-dicarbonitriles as corrosion inhibitors for steel, demonstrating significant inhibition efficiency (Verma, Quraishi, & Singh, 2015).

Chemical Synthesis and Characterization

  • Copolyimides Preparation : Yang and Wei (2001) prepared a series of novel poly(amide–imide)s, characterized by high solubility, tensile strength, and thermal stability (Yang & Wei, 2001).

  • Organometallic Synthesis : Zheng and Herberich (2000) synthesized a carbene adduct of 3,5-dimethylborabenzene, demonstrating potential in organometallic chemistry (Zheng & Herberich, 2000).

Biological and Medicinal Chemistry

  • Cancer Research : Gad et al. (2020) synthesized and evaluated ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate for apoptosis-inducing activity in breast cancer, demonstrating significant antiproliferative potential (Gad et al., 2020).

  • Anti-Hyperglycemic Evaluation : Moustafa et al. (2021) synthesized carboximidamides derived from cyanamides and evaluated them for anti-hyperglycemic activity, showing significant decreases in blood glucose levels (Moustafa et al., 2021).

  • Fluorescence Analysis in Chemistry : Matwijczuk et al. (2015) conducted fluorescence analysis of 2-((4-fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole, identifying dual fluorescence effects (Matwijczuk et al., 2015).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

4-amino-3,5-difluorobenzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3.2ClH/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2H,10H2,(H3,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSBVTOJEDCUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride
Reactant of Route 2
4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride
Reactant of Route 3
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4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride
Reactant of Route 4
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4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride
Reactant of Route 5
4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride
Reactant of Route 6
4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride

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